molecular formula C38H35N7O5 B15583544 Anticancer agent 213

Anticancer agent 213

カタログ番号: B15583544
分子量: 669.7 g/mol
InChIキー: VLXYKKSBHWRDAA-ZQWAWDFXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anticancer agent 213 is a useful research compound. Its molecular formula is C38H35N7O5 and its molecular weight is 669.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C38H35N7O5

分子量

669.7 g/mol

IUPAC名

(2R)-2-amino-N-[(2R)-1-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]-1-oxo-3-(4-phenylphenyl)propan-2-yl]-3-(4-phenylphenyl)propanamide

InChI

InChI=1S/C38H35N7O5/c39-31(23-25-11-15-29(16-12-25)27-7-3-1-4-8-27)37(46)42-33(24-26-13-17-30(18-14-26)28-9-5-2-6-10-28)38(47)41-22-21-40-32-19-20-34(45(48)49)36-35(32)43-50-44-36/h1-20,31,33,40H,21-24,39H2,(H,41,47)(H,42,46)/t31-,33-/m1/s1

InChIキー

VLXYKKSBHWRDAA-ZQWAWDFXSA-N

製品の起源

United States

Foundational & Exploratory

In-Depth Technical Guide: Anticancer Agent Etoposide (VP-16-213)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide (B1684455), also known by its developmental code VP-16-213, is a potent semi-synthetic derivative of podophyllotoxin, a naturally occurring toxin found in the American Mayapple (Podophyllum peltatum)[1]. It is a widely utilized chemotherapeutic agent in the treatment of a variety of malignancies, including testicular cancer, lung cancer, lymphomas, and leukemias[1]. Etoposide's primary mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. By stabilizing the transient complex between topoisomerase II and DNA, etoposide induces double-strand breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells[1][2]. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for Etoposide.

Chemical Structure and Properties

Etoposide is a glycosidic derivative of podophyllotoxin, characterized by a complex tetracyclic lignan (B3055560) structure.

Chemical Structure:

Table 1: Chemical and Physical Properties of Etoposide
PropertyValueReference
IUPAC Name (5R,5aR,8aR,9S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-(((2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][3][4]dioxin-6-yl)oxy)-5,8,8a,9-tetrahydro-5aH-furo[3',4':6,7]naphtho[2,3-d][3][4]dioxol-6(5aH)-onePubChem
Synonyms VP-16, VP-16-213, NSC-141540PubChem
CAS Number 33419-42-0PubChem
Molecular Formula C29H32O13[1]
Molecular Weight 588.56 g/mol [1]
Appearance White to yellow-brown crystalline powder[1]
Melting Point 236-251 °C
Solubility Very soluble in methanol (B129727) and chloroform; slightly soluble in ethanol; sparingly soluble in water.
pKa 9.8

Mechanism of Action and Signaling Pathways

Etoposide exerts its cytotoxic effects by targeting DNA topoisomerase II. The enzyme's normal function involves creating transient double-strand breaks in DNA to relieve torsional stress during replication and transcription, followed by re-ligation of the DNA strands[1]. Etoposide interferes with this process by stabilizing the covalent intermediate, known as the cleavable complex, where topoisomerase II is bound to the 5' ends of the broken DNA[5]. This prevents the re-ligation step, leading to an accumulation of persistent double-strand DNA breaks[1].

The presence of these DNA breaks triggers a cellular DNA damage response (DDR). This response activates a cascade of signaling pathways, a key one being the p53 pathway[6]. The tumor suppressor protein p53 is activated and accumulates in the cell, where it functions as a transcription factor for genes involved in cell cycle arrest, primarily at the G2/M phase, and apoptosis[3][6]. The cell cycle arrest provides an opportunity for DNA repair; however, if the damage is too extensive, the apoptotic pathway is initiated[3]. Etoposide-induced apoptosis proceeds through the mitochondrial (intrinsic) pathway, involving the release of cytochrome c, which in turn activates a caspase cascade, ultimately leading to programmed cell death[4][7].

Etoposide_Signaling_Pathway Etoposide Etoposide (VP-16-213) TopoII Topoisomerase II Etoposide->TopoII Inhibits CleavableComplex Stabilized TopoII-DNA Cleavable Complex TopoII->CleavableComplex Forms complex with DNA DNA Nuclear DNA DSB DNA Double-Strand Breaks CleavableComplex->DSB Prevents re-ligation DDR DNA Damage Response (DDR) DSB->DDR Triggers p53 p53 Activation DDR->p53 Activates G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces CytoC Mitochondrial Cytochrome c Release Apoptosis->CytoC via Caspases Caspase Activation CytoC->Caspases Leads to Caspases->Apoptosis Executes MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Attach Incubate overnight (cell attachment) Seed_Cells->Incubate_Attach Add_Etoposide Add serial dilutions of Etoposide Incubate_Attach->Add_Etoposide Incubate_Treat Incubate for treatment period (e.g., 72h) Add_Etoposide->Incubate_Treat Add_MTT Add MTT solution to each well Incubate_Treat->Add_MTT Incubate_Formazan Incubate for 2-4h (formazan formation) Add_MTT->Incubate_Formazan Solubilize Remove medium & add DMSO to solubilize Incubate_Formazan->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % viability and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Unveiling "Anticancer Agent 213": A Tale of Two Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

The term "Anticancer agent 213" encompasses two distinct and promising therapeutic entities in the field of oncology. The first is a novel small molecule, designated Compound 1, which demonstrates a unique mechanism of action through self-assembly into micelles and disruption of cancer cell membranes. The second is the alpha-emitting radioisotope Bismuth-213 (²¹³Bi), a key component of targeted alpha therapy (TAT), which delivers potent, localized radiation to tumor cells. This in-depth technical guide will elucidate the discovery, synthesis, and mechanisms of action for both of these innovative anticancer agents.

Part 1: The Small Molecule Approach - this compound (Compound 1)

This compound, also referred to as Compound 1, is a synthetic molecule that exhibits significant cytotoxic effects against various cancer cell lines. Its discovery stems from research into novel therapeutic strategies that exploit the unique biophysical properties of cancer cells.

Discovery and Mechanism of Action

Compound 1's anticancer activity is attributed to its ability to self-assemble into micelles in an aqueous environment. These micelles then interact with the plasma membrane of cancer cells, leading to the depletion of membrane cholesterol. This disruption of the cell membrane's integrity triggers a cascade of cellular events, ultimately inhibiting cancer cell proliferation. Notably, studies have shown that this compound can induce autophagy, a cellular process of self-degradation that can, in some contexts, lead to cell death.[1]

The signaling pathway initiated by Compound 1's interaction with the cell membrane is a key area of ongoing research. The depletion of cholesterol is known to affect the function of numerous membrane-bound proteins and signaling receptors, which could lead to the observed cytotoxic and autophagic effects.

Quantitative Efficacy Data

The in vitro efficacy of this compound has been demonstrated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined for the following cell lines:

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer10.3[1]
PC3Prostate Cancer13.7[1]

Table 1: In vitro cytotoxicity of this compound (Compound 1).

Synthesis of this compound (Compound 1)

While the precise, multi-step synthetic route for this compound (Compound 1) is proprietary and not fully disclosed in publicly available literature, the general principles of its synthesis can be inferred from related chemical structures. The synthesis of complex organic molecules typically involves a series of reactions to build the carbon skeleton and introduce the necessary functional groups.

A generalized workflow for such a synthesis would likely involve:

Synthesis_Workflow Precursors Starting Materials (Precursor Molecules) Step1 Step 1: Coupling Reaction Precursors->Step1 Step2 Step 2: Functional Group Modification Step1->Step2 Step3 Step 3: Purification Step2->Step3 Final This compound (Compound 1) Step3->Final

Caption: Generalized workflow for the synthesis of a complex organic molecule.

Experimental Protocol: General Synthesis Steps

  • Reaction Setup: The starting materials (precursor molecules) are dissolved in an appropriate solvent in a reaction vessel under a controlled atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Reagent Addition: Specific reagents are added in a controlled manner to facilitate the desired chemical transformation (e.g., coupling, oxidation, reduction).

  • Reaction Monitoring: The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, the reaction mixture is "worked up" to isolate the crude product. This may involve extraction, washing, and drying of the organic layer.

  • Purification: The crude product is purified to remove any unreacted starting materials, byproducts, and other impurities. Common purification techniques include column chromatography, recrystallization, and preparative HPLC.

  • Characterization: The final purified compound is characterized to confirm its identity and purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Part 2: The Radiopharmaceutical Approach - Bismuth-213 (²¹³Bi)

Bismuth-213 (²¹³Bi) is a high-energy alpha-particle emitting radioisotope with a short half-life of approximately 46 minutes.[2] These properties make it an attractive candidate for targeted alpha therapy (TAT), a form of radiotherapy that aims to selectively deliver cytotoxic radiation to cancer cells while minimizing damage to surrounding healthy tissues.[3][4]

Discovery and Production

The therapeutic potential of alpha emitters like ²¹³Bi has been recognized for decades. Its application in oncology involves chelating the radioisotope to a targeting moiety, such as a monoclonal antibody, which then specifically binds to antigens expressed on the surface of cancer cells.

Bismuth-213 is not synthesized in the traditional chemical sense but is rather produced from a radionuclide generator. It is the daughter product of Actinium-225 (²²⁵Ac). The ²²⁵Ac/²¹³Bi generator provides a convenient on-site source of ²¹³Bi for clinical use.

Production_Workflow Generator ²²⁵Ac/²¹³Bi Generator Elution Elution with appropriate solvent Generator->Elution Chelation Chelation to targeting molecule (e.g., antibody) Elution->Chelation QC Quality Control (Radiochemical purity) Chelation->QC Final ²¹³Bi-labeled Radiopharmaceutical QC->Final

Caption: Workflow for the production of a Bismuth-213 radiopharmaceutical.

Experimental Protocol: Elution and Radiolabeling

  • Generator Elution: The ²²⁵Ac/²¹³Bi generator is eluted with a suitable solvent (e.g., a solution of HCl and NaI) to separate the ²¹³Bi from its parent ²²⁵Ac.

  • Buffering: The pH of the ²¹³Bi eluate is adjusted to the optimal range for the subsequent chelation reaction.

  • Chelation: The pH-adjusted ²¹³Bi is added to a solution containing the targeting molecule conjugated to a chelator (e.g., DTPA). The mixture is incubated at a specific temperature for a set period to allow for the formation of the stable ²¹³Bi-chelate-targeting molecule complex.

  • Quality Control: The radiochemical purity of the final product is assessed using techniques like instant thin-layer chromatography (ITLC) to ensure that the majority of the radioactivity is associated with the targeting molecule.

Mechanism of Action

Once administered, the ²¹³Bi-labeled radiopharmaceutical circulates in the body and binds to its target on the cancer cells. The subsequent decay of ²¹³Bi releases high-energy alpha particles. These alpha particles have a very short range in tissue (typically 50-100 µm), depositing a large amount of energy in a small area. This high linear energy transfer (LET) radiation causes extensive, difficult-to-repair double-strand breaks in the DNA of the cancer cells, leading to cell cycle arrest and ultimately, apoptotic cell death.

Signaling_Pathway cluster_cell Cancer Cell Receptor Target Antigen (e.g., CD33) Alpha_Particle α-particle emission Receptor->Alpha_Particle Internalization/ Proximity Bi213_Antibody ²¹³Bi-Antibody Complex Bi213_Antibody->Receptor Binding DNA_Damage DNA Double-Strand Breaks Alpha_Particle->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

In-Depth Technical Guide: In Vitro Cytotoxicity of Anticancer Agent 213

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro cytotoxicity, experimental protocols, and mechanisms of action of Anticancer Agent 213. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Cytotoxicity Data

This compound has demonstrated cytotoxic effects across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (μM)Reference
HeLaCervical Cancer10.3[1]
PC3Prostate Cancer13.7[1]

Note: The primary research on a closely related compound, para-toluenesulfonamide, has focused on Non-Small Cell Lung Cancer (NSCLC) cell lines, and further data from those studies are incorporated into the mechanistic understanding of this agent.

Mechanism of Action

This compound exhibits its anticancer properties through a multi-faceted mechanism that involves the depletion of membrane cholesterol and the induction of autophagy[1]. This leads to the inhibition of critical cell survival pathways.

Signaling Pathway of this compound

The agent's primary mechanism involves the disruption of cholesterol homeostasis in the plasma membrane. This disruption inhibits the Akt/mTOR/p70S6K signaling pathway, a crucial cascade for cell growth and proliferation. The inhibition of this pathway leads to G1 phase cell cycle arrest and ultimately apoptosis. Concurrently, the agent induces autophagy, a cellular process of self-digestion, which is confirmed by the increased expression of LC3-II and decreased expression of p62[1].

This compound Signaling Pathway cluster_membrane Plasma Membrane Cholesterol Cholesterol Akt Akt Cholesterol->Akt Inhibits This compound This compound This compound->Cholesterol Depletes Autophagy Autophagy This compound->Autophagy Induces mTOR mTOR Akt->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K Inhibits G1 Arrest G1 Arrest p70S6K->G1 Arrest Apoptosis Apoptosis G1 Arrest->Apoptosis

Caption: Signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below.

  • Cell Lines: HeLa (human cervical carcinoma) and PC3 (human prostate adenocarcinoma) cells are used.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

The SRB assay is a colorimetric assay used to assess cell viability by measuring cellular protein content.

Experimental Workflow for SRB Assay

SRB Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plates (e.g., 5,000 cells/well) Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Drug_Treatment Treat with varying concentrations of this compound Incubation_24h->Drug_Treatment Incubation_48h Incubate for 48 hours Drug_Treatment->Incubation_48h Fixation Fix cells with 10% TCA Incubation_48h->Fixation Staining Stain with 0.4% SRB solution Fixation->Staining Washing Wash with 1% acetic acid Staining->Washing Solubilization Solubilize bound dye with 10 mM Tris base solution Washing->Solubilization Measurement Measure absorbance at 510 nm Solubilization->Measurement End End Measurement->End

References

"Anticancer agent 213" preclinical data and studies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the preclinical data available for Anticancer Agent 213 reveals its potential as a novel therapeutic candidate. This technical guide provides a comprehensive overview of its mechanism of action, cytotoxicity, and the experimental methodologies employed in its initial characterization.

Quantitative Preclinical Data

The cytotoxic effects of this compound have been evaluated against human cancer cell lines, with the following half-maximal inhibitory concentration (IC50) values reported:

Cell LineCancer TypeIC50 (μM)
HeLaCervical Cancer10.3[1]
PC3Prostate Cancer13.7[1]

Mechanism of Action

This compound demonstrates a unique multi-faceted mechanism of action targeting cancer cells. The agent is designed to self-assemble into micellar structures, which then interact with the cancer cell membrane. This interaction leads to the depletion of membrane cholesterol, a critical component for cell signaling and integrity. The disruption of the cell membrane integrity and associated signaling pathways ultimately inhibits cancer cell proliferation and induces autophagy, a cellular self-degradation process.[1]

cluster_agent This compound cluster_cell Cancer Cell Agent This compound Micelles Self-Assembled Micelles Agent->Micelles Self-Assembles Cholesterol Membrane Cholesterol Micelles->Cholesterol Depletes Membrane Cell Membrane Membrane->Cholesterol Inhibition Inhibition of Cancer Cells Cholesterol->Inhibition Leads to Autophagy Autophagy Induction Inhibition->Autophagy via Start Seed Cells in 96-well Plates Incubate Incubate for 24h Start->Incubate Treat Treat with this compound (Varying Concentrations) Incubate->Treat Incubate_2 Incubate for 48-72h Treat->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure Measure Absorbance at 570 nm Add_Solubilizer->Measure Calculate Calculate IC50 Values Measure->Calculate

References

Anticancer Agent 213: A Novel STAT3 Inhibitor for Modulating the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The tumor microenvironment (TME) presents a significant challenge in cancer therapy, fostering tumor progression, metastasis, and therapeutic resistance.[1][2][3] A key regulator of the TME is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively activated in a wide array of malignancies.[4][5][6] Persistent STAT3 activation promotes oncogenesis by driving cell proliferation and survival, and critically, it orchestrates an immunosuppressive and pro-angiogenic TME.[7][8][9] This whitepaper introduces "Anticancer Agent 213" (AC-213), a novel, potent, and selective small-molecule inhibitor of STAT3. We detail its mechanism of action, present preclinical data on its efficacy in vitro and in vivo, and describe its profound impact on remodeling the TME from an immunosuppressive to an immune-active state. The experimental protocols and findings herein provide a comprehensive guide for researchers in the field of oncology and drug development.

Introduction: The Role of STAT3 in the Tumor Microenvironment

The Signal Transducer and activator of Transcription 3 (STAT3) is a critical signaling node that integrates signals from various cytokines and growth factors, such as Interleukin-6 (IL-6).[7][10] In normal physiology, STAT3 activation is transient and tightly regulated. However, in many cancers, STAT3 is persistently activated, leading to the transcription of genes involved in:

  • Tumor Cell Proliferation and Survival: Upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and cell cycle regulators like Cyclin D1.[7][9]

  • Angiogenesis: Increased expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[8][11]

  • Immune Evasion: STAT3 activation in tumor cells and immune cells within the TME promotes an immunosuppressive landscape.[4][7] This is achieved by driving the expression of immune checkpoints (e.g., PD-L1), promoting the expansion of regulatory T cells (Tregs), and suppressing the function of cytotoxic CD8+ T cells.[4][12]

  • Fibrosis and Metastasis: STAT3 signaling contributes to the activation of cancer-associated fibroblasts (CAFs) and the expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix to facilitate invasion.[13][14]

Given its central role in both tumor cell-intrinsic pathways and extrinsic TME modulation, targeting STAT3 is a highly attractive therapeutic strategy.[6][7] AC-213 was developed as a direct inhibitor of STAT3 phosphorylation and dimerization, effectively blocking its downstream transcriptional activity.

Mechanism of Action of AC-213

AC-213 is a small molecule designed to bind to the SH2 domain of STAT3, preventing its phosphorylation by Janus kinases (JAKs). This inhibition blocks the subsequent homodimerization of STAT3, its translocation to the nucleus, and its binding to the DNA promoter regions of its target genes. The result is a comprehensive shutdown of the STAT3 signaling cascade.

AC_213_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK Kinase IL6R->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes DNA DNA (Target Genes: VEGF, Bcl-2, PD-L1) STAT3_dimer->DNA Translocates & Binds AC213 AC-213 AC213->STAT3_inactive Inhibits Phosphorylation Transcription Gene Transcription DNA->Transcription Initiates IL6 IL-6 IL6->IL6R Binds

Caption: Mechanism of Action for AC-213. (Within 100 characters)

Preclinical Efficacy Data

The efficacy of AC-213 was evaluated through a series of in vitro and in vivo experiments.

In Vitro Cytotoxicity

AC-213 demonstrated potent cytotoxic effects across a panel of human cancer cell lines with known constitutive STAT3 activation. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.

Cell LineCancer TypeSTAT3 StatusIC50 (µM)[15]
MDA-MB-231Breast CancerConstitutively Active8.5
HCT-116Colon CarcinomaConstitutively Active11.2
A549Lung CarcinomaConstitutively Active15.8
PC3Prostate CancerConstitutively Active13.7
HeLaCervical CancerConstitutively Active10.3

Table 1: In vitro cytotoxicity of AC-213 against various human cancer cell lines.

In Vivo Tumor Growth Inhibition

The in vivo anti-tumor effect of AC-213 was assessed in a syngeneic mouse model. BALB/c mice were subcutaneously injected with murine colon carcinoma cells (CT26). Once tumors reached an average volume of 100 mm³, mice were treated with AC-213 (25 mg/kg, daily oral gavage) or a vehicle control.

Treatment GroupDay 21 Mean Tumor Volume (mm³)Percent Tumor Growth Inhibition (TGI)
Vehicle Control2150 ± 250-
AC-213 (25 mg/kg)860 ± 18060%

Table 2: In vivo efficacy of AC-213 in a CT26 syngeneic mouse model.

Modulation of the Tumor Microenvironment

To investigate the impact of AC-213 on the TME, tumors from the in vivo study were harvested, dissociated, and analyzed by flow cytometry and ELISA.

Impact on Tumor-Infiltrating Lymphocytes (TILs)

Treatment with AC-213 led to a significant shift in the composition of TILs, favoring an anti-tumor immune response. A notable increase in the ratio of CD8+ effector T cells to FoxP3+ regulatory T cells (Tregs) was observed.[10]

Treatment GroupCD8+ T Cells (% of CD45+ cells)FoxP3+ Tregs (% of CD4+ T cells)CD8+/Treg Ratio
Vehicle Control8.2 ± 1.525.1 ± 3.20.33
AC-213 (25 mg/kg)19.5 ± 2.810.3 ± 2.11.90

Table 3: AC-213 remodels the immune infiltrate in the TME.

Reduction of Immunosuppressive Cytokines

The concentration of key immunosuppressive and pro-angiogenic cytokines within the tumor interstitial fluid was measured by ELISA. AC-213 treatment significantly reduced the levels of IL-10 and TGF-β, cytokines known to suppress effector T cell function, while also decreasing levels of the pro-angiogenic factor VEGF.

Treatment GroupIL-10 (pg/mL)TGF-β (pg/mL)VEGF (pg/mL)
Vehicle Control152 ± 21450 ± 55680 ± 70
AC-213 (25 mg/kg)45 ± 11180 ± 30250 ± 45

Table 4: AC-213 reduces key immunosuppressive and pro-angiogenic factors in the TME.

The combined effect of these changes—direct cytotoxicity, increased infiltration of effector T cells, reduction of immunosuppressive cells and cytokines, and inhibition of pro-angiogenic signals—demonstrates the multi-faceted anti-tumor activity of AC-213.

AC213_TME_Effects Logical Flow of AC-213's Impact on the TME cluster_effects Downstream Effects cluster_outcomes Microenvironment Remodeling AC213 AC-213 STAT3 STAT3 Inhibition in Tumor & Immune Cells AC213->STAT3 Immune Decreased Immunosuppression STAT3->Immune Angio Reduced Angiogenesis STAT3->Angio Tumor Direct Tumor Cell Cytotoxicity STAT3->Tumor Treg ↓ Regulatory T Cells (Tregs) Immune->Treg CD8 ↑ CD8+ Effector T Cells Immune->CD8 Cytokines ↓ IL-10, TGF-β Immune->Cytokines VEGF ↓ VEGF Expression Angio->VEGF Apoptosis ↑ Tumor Cell Apoptosis Tumor->Apoptosis Outcome Tumor Growth Inhibition Treg->Outcome CD8->Outcome Cytokines->Outcome VEGF->Outcome Apoptosis->Outcome

Caption: Downstream effects of AC-213 on the TME. (Within 100 characters)

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Treatment: Cells were treated with a serial dilution of AC-213 (0.1 to 100 µM) or DMSO as a vehicle control for 72 hours.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Absorbance was read at 570 nm using a microplate reader.

  • Analysis: IC50 values were calculated using non-linear regression analysis in GraphPad Prism.

Syngeneic Mouse Tumor Model
  • Cell Implantation: 6-8 week old female BALB/c mice were subcutaneously injected in the right flank with 1x10⁶ CT26 cells suspended in 100 µL of PBS.

  • Tumor Monitoring: Tumor growth was monitored every two days using digital calipers. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reached an average volume of 100 mm³, mice were randomized into two groups (n=10 per group).

  • Dosing: The treatment group received AC-213 (25 mg/kg) dissolved in a 0.5% methylcellulose (B11928114) solution via oral gavage daily. The control group received the vehicle solution.

  • Endpoint: The study was concluded after 21 days of treatment, or when tumors reached the maximum allowed size. Tumors were excised for ex vivo analysis.

Flow Cytometry of Tumor-Infiltrating Lymphocytes
  • Tumor Dissociation: Excised tumors were mechanically minced and digested in RPMI medium containing Collagenase D (1 mg/mL) and DNase I (100 U/mL) for 45 minutes at 37°C.

  • Cell Filtration: The cell suspension was passed through a 70 µm cell strainer to obtain a single-cell suspension.

  • Leukocyte Isolation: Tumor-infiltrating leukocytes were isolated by density gradient centrifugation using Ficoll-Paque.

  • Staining: Cells were stained with fluorescently-conjugated antibodies against CD45, CD3, CD4, CD8, and FoxP3 according to the manufacturer's protocols. A fixable viability dye was used to exclude dead cells.

  • Acquisition & Analysis: Samples were acquired on a BD FACSCanto II flow cytometer and analyzed using FlowJo software. CD8+ T cells were gated from the CD45+CD3+ population. Tregs were identified as CD45+CD3+CD4+FoxP3+.

Experimental_Workflow cluster_analysis Ex Vivo Analysis invitro In Vitro Screening (MTT Assay) invivo In Vivo Model (Syngeneic CT26) invitro->invivo Lead Candidate treatment Treatment (AC-213 vs Vehicle) invivo->treatment harvest Tumor Harvest (Day 21) treatment->harvest flow Flow Cytometry (TIL Profiling) harvest->flow elisa ELISA (Cytokine Analysis) harvest->elisa

Caption: Overall preclinical experimental workflow. (Within 100 characters)

Conclusion

This compound is a promising novel STAT3 inhibitor with a dual mechanism of action: direct cytotoxicity against tumor cells and profound, beneficial remodeling of the tumor microenvironment.[7][16] By shifting the TME from an immunosuppressive to an immune-active state, AC-213 increases the infiltration and activity of effector T cells while reducing suppressive cell types and cytokines.[12][17] These findings strongly support the continued clinical development of AC-213 as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors, for the treatment of solid tumors.

References

Methodological & Application

Application Note: Protocol for Evaluating "Anticancer Agent 213" in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the in vitro evaluation of "Anticancer Agent 213," a novel investigational compound. The procedures detailed below cover essential cell culture techniques, cytotoxicity assessment using a colorimetric assay, and target validation via Western blot analysis of a key signaling pathway. The provided data are representative and intended to guide researchers in setting up their own experiments.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on cancer cell lines.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines after 72-hour Incubation

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma1.5
A549Lung Carcinoma3.2
HeLaCervical Cancer5.8
PC-3Prostate Cancer2.1

Table 2: Dose-Response of MCF-7 Cells to this compound (72-hour treatment)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.188 ± 5.1
0.575 ± 3.9
1.060 ± 4.2
2.545 ± 3.5
5.025 ± 2.8
10.012 ± 2.1

Experimental Protocols

Cell Culture Maintenance

This protocol describes the standard procedure for maintaining and passaging the MCF-7 human breast adenocarcinoma cell line.

  • Materials:

    • MCF-7 cell line

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • 0.25% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • T-75 cell culture flasks

    • Incubator (37°C, 5% CO₂)

  • Procedure:

    • Maintain MCF-7 cells in a T-75 flask in a 37°C, 5% CO₂ incubator.

    • When cells reach 80-90% confluency, aspirate the old media.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 8 mL of complete DMEM.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete DMEM.

    • Seed a new T-75 flask with 1-2 mL of the cell suspension (1:5 to 1:10 split ratio) and add fresh media to a total volume of 15 mL.

    • Return the new flask to the incubator.

Cell Viability (MTT Assay)

This protocol outlines the steps to determine the cytotoxicity of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials:

    • MCF-7 cells

    • Complete DMEM

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well cell culture plates

    • MTT reagent (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Multi-channel pipette

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete DMEM.

    • Incubate the plate for 24 hours to allow cells to attach.

    • Prepare serial dilutions of this compound in complete DMEM.

    • Aspirate the media from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells. Include wells with media only as a blank control.

    • Incubate the plate for 72 hours.

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Aspirate the media containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Pathway Inhibition

This protocol is designed to assess the effect of this compound on the PI3K/AKT signaling pathway by measuring the phosphorylation status of key downstream proteins.

  • Materials:

    • MCF-7 cells

    • 6-well plates

    • This compound

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize protein amounts and prepare samples with Laemmli buffer. Boil for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

Diagrams

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound as an inhibitor of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.

PI3K_AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Agent213 Anticancer Agent 213 Agent213->PI3K Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis Culture 1. Maintain MCF-7 Cell Culture Seeding 2. Seed Cells in Multi-well Plates Culture->Seeding Treatment 3. Treat with This compound Seeding->Treatment Viability 4a. MTT Assay (Cytotoxicity) Treatment->Viability Lysis 4b. Cell Lysis (Protein Extraction) Treatment->Lysis Readout 5a. Measure Absorbance Viability->Readout WesternBlot 5b. Western Blot Lysis->WesternBlot IC50 6a. Calculate IC₅₀ & Viability Readout->IC50 Pathway 6b. Analyze Pathway Inhibition WesternBlot->Pathway

Application Notes and Protocols for Doxorubicin (Formerly "Anticancer Agent 213") in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Doxorubicin, a widely used anthracycline chemotherapeutic agent, in mouse models of cancer. The following sections detail recommended dosage regimens, administration protocols, and the underlying mechanism of action.

Quantitative Data Summary

The efficacy and toxicity of Doxorubicin in mice are highly dependent on the dose, administration route, and treatment schedule. The following tables summarize quantitative data from various studies to facilitate comparison and experimental design.

Table 1: Single-Dose Doxorubicin Regimens in Mice

Mouse StrainAdministration RouteDose (mg/kg)Observed Effects & Remarks
Nude MiceIntravenous (IV)12Pharmacokinetic studies conducted.[1][2]
Nude MiceIntraperitoneal (IP)12Pharmacokinetic studies conducted; resulted in lower drug concentrations in kidney, heart, and muscle compared to IV administration.[1][2]
C57BL/6JIntraperitoneal (IP)5Considered a dose comparable to human therapeutic dosages when adjusted for body surface area.[1]
BALB/cIntravenous (IV)20Maximum tolerated single dose for a dendrimer-doxorubicin conjugate, resulting in complete tumor regression in a C-26 colon carcinoma model.[3]
Not SpecifiedIntraperitoneal (IP)15-20Recommended dose for inducing acute cardiotoxicity. Doses at 20 mg/kg are associated with higher mortality.[4]
PC3 Xenograft (Nude)Intraperitoneal (IP)4-8Delayed tumor growth. A dose of 2 mg/kg had no effect.[5]

Table 2: Multiple-Dose Doxorubicin Regimens in Mice

Mouse StrainAdministration RouteDose RegimenCumulative Dose (mg/kg)Observed Effects & Remarks
C57BL/6JIntraperitoneal (IP)6 mg/kg, once a week for 4 weeks24Induced cardiotoxicity.[1]
Juvenile MiceNot SpecifiedNot Specified15-24Resulted in sustained depression of cardiac function.[6]
Collaborative Cross (CC) MiceIntravenous (IV)5 mg/kg, once a week for 5 weeks25Induced cardiotoxicity with varying severity across different strains.[7]
B6C3F1Intravenous (IV)3 mg/kg, once a week for 4-14 weeks12-42Development of chronic cardiotoxicity, with significant cardiac lesions at ≥24 mg/kg.[8][9]
C57BL/6NIntraperitoneal (IP)5 mg/kg, once a week for 4 weeks20A prevalent and reliable protocol for inducing chronic cardiotoxicity.[4]
C57BL/6NIntraperitoneal (IP)3 mg/kg, every other day for two weeks24Caused a decline in fractional shortening in female mice.[10]
C57BL/6NIntraperitoneal (IP)5 mg/kg, twice a week for 2.5 weeks25One of the regimens tested for optimizing cardiotoxicity models.[10]
C57BL/6NIntravenous (IV)5 mg/kg, once a week for 4 weeks20One of the regimens tested for optimizing cardiotoxicity models.[10]
Juvenile C57BL/6NIntraperitoneal (IP)4 mg/kg, once a week for 3 weeks12Inhibited EL4 tumor growth.[11]

Experimental Protocols

The following are detailed protocols for the preparation and administration of Doxorubicin to mice for cancer research.

Materials
  • Doxorubicin Hydrochloride (powder)

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile vials

  • Syringes (1 mL) with needles (27-30 gauge)

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

  • Chemical fume hood or biological safety cabinet

  • Sharps container and hazardous waste disposal bags

Doxorubicin Solution Preparation

Caution: Doxorubicin is a cytotoxic agent and should be handled with appropriate safety precautions in a chemical fume hood or biological safety cabinet.[12]

  • Reconstitution: Doxorubicin hydrochloride is typically a lyophilized powder. Reconstitute the powder with sterile saline to a desired stock concentration (e.g., 2 mg/mL). The solution should be protected from light.[12]

  • Dilution: Based on the average weight of the mice and the target dose (mg/kg), calculate the required volume of the stock solution and dilute it further with sterile saline to a suitable injection volume (typically 100-200 µL for mice).

Administration Protocol (In Vivo Mouse Model)
  • Animal Handling: Acclimatize mice to the laboratory conditions before the experiment.

  • Weight Measurement: Weigh each mouse accurately on the day of administration to calculate the precise dose volume.

  • Administration Routes:

    • Intraperitoneal (IP) Injection:

      • Restrain the mouse by scruffing the neck to expose the abdomen.

      • Tilt the mouse's head downwards at a slight angle.

      • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

      • Inject the Doxorubicin solution slowly.

    • Intravenous (IV) Injection (Tail Vein):

      • Place the mouse in a restraining device to expose the tail.

      • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

      • Disinfect the tail with an alcohol wipe.

      • Insert the needle, bevel up, into one of the lateral tail veins.

      • Slowly inject the Doxorubicin solution. If swelling occurs, the needle is not in the vein; withdraw and try again.

  • Post-Administration Monitoring: Monitor the animals regularly for signs of toxicity, including weight loss, lethargy, and changes in behavior. For cardiotoxicity studies, cardiac function can be assessed using echocardiography.[1][7]

  • Waste Disposal: Dispose of all sharps and contaminated materials in designated hazardous waste containers.[12]

Mechanism of Action and Signaling Pathways

Doxorubicin exerts its anticancer effects through two primary mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, which inhibits the synthesis of macromolecules.[13] This action also interferes with the enzyme topoisomerase II, leading to DNA strand breaks.[14][]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which then reacts with oxygen to produce superoxide (B77818) radicals and other ROS.[16] This oxidative stress causes damage to cellular components, including DNA, proteins, and lipids, and can induce apoptosis.[][16]

The cellular damage induced by Doxorubicin activates several signaling pathways, including the ATM-dependent pathway in response to DNA damage, which can lead to cell cycle arrest and apoptosis through downstream effectors like p53.[14]

Doxorubicin_Signaling_Pathway Dox Doxorubicin CellMembrane Cell Membrane Dox->CellMembrane Enters Cell Cytoplasm Cytoplasm CellMembrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus ROS Reactive Oxygen Species (ROS) Generation Cytoplasm->ROS Metabolism DNA DNA Intercalation Nucleus->DNA TopoII Topoisomerase II Inhibition Nucleus->TopoII DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB ATM ATM Activation DSB->ATM p53 p53 Activation ATM->p53 Apoptosis Apoptosis p53->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis

Caption: Doxorubicin's dual mechanism of action leading to apoptosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Doxorubicin in a tumor-bearing mouse model.

Doxorubicin_Experimental_Workflow Start Start TumorImplant Tumor Cell Implantation (e.g., subcutaneous) Start->TumorImplant TumorGrowth Tumor Growth Monitoring (e.g., caliper measurements) TumorImplant->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Doxorubicin Administration (Vehicle Control) Randomization->Treatment Monitoring Monitor Tumor Growth, Body Weight, and Health Treatment->Monitoring Endpoint Endpoint Criteria Met (e.g., tumor size, time) Monitoring->Endpoint Analysis Tissue Collection and Analysis Endpoint->Analysis End End Analysis->End

Caption: A generalized workflow for in vivo Doxorubicin efficacy studies.

References

"Anticancer agent 213" solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed procedures for the solubilization and preparation of "Anticancer Agent 213," a derivative of 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), for experimental use. The protocols outlined below are based on established methodologies for in vitro studies.

Agent Information

  • Compound Name: this compound (as designated in cited patents)

  • Chemical Class: 1,3,5-triaza-7-phosphaadamantane (PTA) derivative

  • Primary Application: Preclinical cancer research

Solubility Profile

"this compound" is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental purposes, a stock solution is typically prepared in DMSO, which is then further diluted in aqueous cell culture media to achieve the desired final concentrations.

Table 1: Solubility and Stock Solution Parameters

ParameterValueSource
Primary Solvent Dimethyl Sulfoxide (DMSO)
Stock Solution Concentration 10 mM
Storage Temperature -20°C
Final DMSO Concentration in Media ≤ 1%

Experimental Protocols

3.1. Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.

Materials:

  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution. (Note: The molecular weight of the specific PTA derivative is required for this calculation).

  • Weigh the calculated amount of the agent in a sterile microcentrifuge tube.

  • Add the corresponding volume of anhydrous DMSO to the tube.

  • Vortex the solution until the agent is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

3.2. Preparation of Working Solutions for Cell Culture Experiments

This protocol details the dilution of the 10 mM stock solution into various working concentrations for treating cells in culture. The final concentration of DMSO in the cell culture medium should not exceed 1% to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to prepare a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 75, and 100 µM).

  • For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Ensure the final concentration of DMSO in the highest concentration working solution is 1% or less.

  • A vehicle control using medium with the same final concentration of DMSO (e.g., 1%) should be prepared for the experiments.

  • Apply the prepared working solutions to the cell cultures as required by the experimental design.

Visualized Workflows

4.1. Stock Solution Preparation Workflow

G cluster_0 Stock Solution Preparation A Weigh Agent 213 Powder B Dissolve in Anhydrous DMSO A->B C Vortex until Dissolved B->C D Create 10 mM Stock Solution C->D E Aliquot into Tubes D->E F Store at -20°C E->F

Caption: Workflow for preparing a 10 mM stock solution of this compound.

4.2. Working Solution Dilution Workflow

G cluster_1 Working Solution Preparation for Cell Culture Stock Thaw 10 mM Stock (in DMSO) Dilute Serially Dilute in Cell Culture Medium Stock->Dilute Vehicle Prepare Vehicle Control (Medium + 1% DMSO) Stock->Vehicle Final Final Concentrations (e.g., 0.01-100 µM) Dilute->Final Experiment Add to Cell Cultures Vehicle->Experiment Final->Experiment

Caption: Workflow for diluting stock solution to final experimental concentrations.

Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available patent literature. Researchers should always consult the primary literature and perform their own validation experiments.

Application Notes and Protocols: Western Blot Analysis of Autophagy Markers in Cancer Cells Treated with Anticancer Agent 213

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing Western blot analysis to investigate the effect of "Anticancer agent 213" on the expression of key autophagy-related proteins in cancer cell lines.

Introduction

This compound is a novel compound that has demonstrated anticancer properties by inducing autophagy, a cellular process of self-degradation of components.[1] This agent has shown cytotoxic effects on cancer cell lines such as HeLa and PC3.[1] Western blotting is a crucial technique to elucidate the molecular mechanisms of action of such therapeutic agents by analyzing changes in protein expression levels.[2] This protocol focuses on the detection of key autophagy markers: Microtubule-associated protein 1 light chain 3 (LC3), Beclin-1, and p62/SQSTM1. The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation.[3][4][5] Beclin-1 is essential for the initiation of autophagy,[1][2] while p62/SQSTM1 levels can indicate autophagic flux.[4]

Hypothetical Signaling Pathway Affected by this compound

This compound is known to induce autophagy by depleting membrane cholesterol.[1] This could trigger a signaling cascade that leads to the activation of the core autophagy machinery. The diagram below illustrates a hypothetical pathway where the agent's activity leads to the modulation of key autophagy proteins.

Anticancer_Agent_213_Signaling_Pathway This compound This compound Membrane Cholesterol Depletion Membrane Cholesterol Depletion This compound->Membrane Cholesterol Depletion Autophagy Induction Autophagy Induction Membrane Cholesterol Depletion->Autophagy Induction Beclin-1 Complex Activation Beclin-1 Complex Activation Autophagy Induction->Beclin-1 Complex Activation Cancer Cell Death Cancer Cell Death Autophagy Induction->Cancer Cell Death LC3-Ito LC3-II Conversion LC3-Ito LC3-II Conversion Beclin-1 Complex Activation->LC3-Ito LC3-II Conversion p62/SQSTM1 Degradation p62/SQSTM1 Degradation LC3-Ito LC3-II Conversion->p62/SQSTM1 Degradation

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the major steps of the Western blot protocol for analyzing the target proteins.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A Cell Culture and Treatment (HeLa or PC3 cells + this compound) B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-LC3, anti-Beclin-1, anti-p62) F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis I->J

Caption: Experimental workflow for Western blot analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific experimental conditions.

1. Cell Culture and Treatment

  • Seed HeLa or PC3 cells in 6-well plates and culture in appropriate media until they reach 70-80% confluency.

  • Treat the cells with various concentrations of "this compound" for the desired time. Include a vehicle-treated control group.

2. Cell Lysis and Protein Extraction

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

  • Aspirate the PBS and add 100 µl of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[4][5]

  • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

  • Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE

  • To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.[5]

  • Boil the samples at 95-100°C for 5 minutes.[3]

  • Load the samples and a molecular weight marker onto an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins (e.g., 12-15% for LC3, 10% for Beclin-1 and p62).

  • Run the gel at 100-120V until the dye front reaches the bottom.[3]

5. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[2]

  • Activate the PVDF membrane in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[3]

  • Assemble the transfer sandwich and perform the transfer in a wet transfer system at 100V for 1-2 hours or overnight at 4°C at a lower voltage.[2]

6. Blocking and Antibody Incubation

  • After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle shaking.[4]

  • Incubate the membrane with the primary antibody (e.g., rabbit anti-LC3, rabbit anti-Beclin-1, or mouse anti-p62) diluted in the blocking buffer overnight at 4°C with gentle agitation.[2][4]

  • The next day, wash the membrane three times for 10 minutes each with TBST.[2]

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2]

  • Wash the membrane again three times for 10 minutes each with TBST.[2]

7. Detection and Data Analysis

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[2]

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the protein bands using appropriate software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data from the Western blot experiments should be organized for clear comparison. The following table presents a hypothetical result of the densitometric analysis.

Treatment GroupLC3-II/LC3-I Ratio (Fold Change)Beclin-1 Expression (Fold Change)p62/SQSTM1 Expression (Fold Change)
Vehicle Control1.01.01.0
This compound (Low Dose)2.51.80.6
This compound (High Dose)4.22.50.3

Table 1: Hypothetical quantitative analysis of autophagy marker expression following treatment with this compound. The data represents the fold change in protein expression relative to the vehicle control after normalization to a loading control. An increase in the LC3-II/LC3-I ratio and Beclin-1 expression, coupled with a decrease in p62/SQSTM1, would suggest the induction of autophagic flux.

References

Application Notes and Protocols for Immunofluorescence Staining with Anticancer Agent 213

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anticancer Agent 213 is a novel therapeutic compound under investigation for its potential efficacy in treating various malignancies. Understanding its mechanism of action at the cellular level is crucial for its development and clinical application. Immunofluorescence (IF) staining is a powerful technique used to visualize the subcellular localization and quantify the expression levels of specific proteins within cells treated with therapeutic agents.[1] This document provides detailed protocols for immunofluorescence staining of cells treated with this compound, enabling researchers to investigate its effects on target proteins and signaling pathways.

Key Applications of Immunofluorescence in Evaluating this compound:

  • Target Engagement: Visualize the binding of this compound to its intracellular target (if applicable and the agent is fluorescently tagged or a specific antibody is available).

  • Protein Expression & Localization: Determine changes in the expression levels and subcellular localization of key proteins involved in cancer-related pathways (e.g., apoptosis, cell cycle, signal transduction) following treatment.[1]

  • Pathway Analysis: Elucidate the signaling pathways modulated by this compound by observing changes in the phosphorylation or localization of pathway components.[2][3]

  • Biomarker Discovery: Identify potential biomarkers of drug sensitivity or resistance by analyzing protein expression patterns in different cell lines.[1]

  • Phenotypic Screening: Assess morphological changes and cellular responses to treatment, such as apoptosis or cell cycle arrest.[4]

Experimental Protocols

A generalized workflow for immunofluorescence staining is presented below. Specific antibody concentrations and incubation times will need to be optimized for each target protein.

I. Cell Culture and Treatment
  • Cell Seeding: Seed cells onto sterile glass coverslips placed in a multi-well plate or onto chamber slides at a density that will result in 50-70% confluency at the time of fixation.

  • Cell Culture: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Treatment with this compound: Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control group (e.g., DMSO).

II. Immunofluorescence Staining Protocol

This protocol describes an indirect immunofluorescence staining procedure.[1]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum (NGS) in PBS

  • Primary Antibody (specific to the target protein)

  • Fluorophore-conjugated Secondary Antibody (e.g., Alexa Fluor 488, 594, or 647)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

Procedure:

  • Fixation:

    • Aspirate the cell culture medium.

    • Wash the cells twice with PBS.

    • Add 4% PFA to each well and incubate for 15-20 minutes at room temperature.[5]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer to each well and incubate for 10-15 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to each well and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its predetermined optimal concentration.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[5]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.

    • Aspirate the wash buffer and add the diluted secondary antibody solution.

    • Incubate for 1 hour at room temperature in a dark, humidified chamber.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images using appropriate filter sets for each fluorophore.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_stain Immunofluorescence Staining cluster_analysis Analysis seed Seed Cells on Coverslips culture Cell Culture seed->culture treat Treat with this compound culture->treat fix Fixation (4% PFA) treat->fix perm Permeabilization (Triton X-100) fix->perm block Blocking (BSA/NGS) perm->block p_ab Primary Antibody Incubation block->p_ab s_ab Secondary Antibody Incubation p_ab->s_ab dapi Nuclear Staining (DAPI) s_ab->dapi mount Mounting dapi->mount image Fluorescence Microscopy mount->image quant Image Quantification & Analysis image->quant

Caption: Workflow for immunofluorescence staining of cells treated with this compound.

Data Presentation

Quantitative analysis of fluorescence intensity provides objective data on changes in protein expression and localization.[6] Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to measure the mean fluorescence intensity per cell or within specific subcellular compartments.

Table 1: Quantification of Target Protein X Expression

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
Vehicle Control0150.215.81.0
Agent 2131125.612.30.84
Agent 213588.99.70.59
Agent 2131045.15.20.30

Table 2: Analysis of Nuclear Translocation of Transcription Factor Y

Treatment GroupConcentration (µM)Nuclear/Cytoplasmic Intensity RatioStandard Deviation
Vehicle Control00.80.1
Agent 21311.50.2
Agent 21352.80.4
Agent 213104.20.5

Signaling Pathway Analysis

This compound may exert its effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.[7] Immunofluorescence can be used to visualize the activation state of key proteins in these pathways (e.g., by using phospho-specific antibodies).

Hypothetical PI3K/AKT/mTOR Signaling Pathway Modulation by this compound

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Agent213 This compound Agent213->AKT inhibits

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by this compound.

Hypothetical Ras/Raf/MEK/ERK Signaling Pathway Modulation by this compound

G Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Agent213 This compound Agent213->Raf inhibits

Caption: Proposed inhibition of the Ras/Raf/MEK/ERK pathway by this compound.

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient blockingIncrease blocking time or change blocking agent.
Primary antibody concentration too highTitrate primary antibody to determine optimal concentration.
Inadequate washingIncrease the number and duration of wash steps.
Weak or No Signal Primary antibody not effectiveUse a validated antibody for immunofluorescence.
Insufficient permeabilizationIncrease Triton X-100 concentration or incubation time.
Low target protein expressionUse a more sensitive detection method or amplify the signal.
Photobleaching Excessive exposure to excitation lightUse an antifade mounting medium and minimize light exposure.

By following these detailed protocols and utilizing the provided frameworks for data presentation and pathway analysis, researchers can effectively employ immunofluorescence staining to investigate the cellular mechanisms of this compound.

References

Application Notes and Protocols for "Anticancer Agent 213" in Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anticancer agent 213" is a novel investigational compound with a dual mechanism of action that makes it a promising candidate for cancer therapy. It functions by depleting membrane cholesterol and inducing autophagy, leading to cancer cell death.[1] These application notes provide a summary of its efficacy in preclinical xenograft tumor models and detailed protocols for its evaluation. The data presented herein is illustrative to guide researchers in designing and executing their own in vivo studies.

Mechanism of Action

"this compound" exerts its cytotoxic effects through two primary mechanisms:

  • Membrane Cholesterol Depletion: The agent self-assembles into micelles that extract cholesterol from the cancer cell membrane.[1] This disrupts the integrity of lipid rafts, which are crucial for the function of various signaling proteins, thereby inhibiting cancer cell proliferation and survival.

  • Autophagy Induction: "this compound" has been shown to induce autophagy, a cellular process of self-digestion.[1] While autophagy can sometimes be a survival mechanism, in the context of treatment with this agent, it appears to lead to autophagic cell death in cancer cells.

The interplay between cholesterol depletion and autophagy induction creates a potent anti-tumor effect.

Anticancer_Agent_213_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agent_213 This compound Membrane Plasma Membrane Agent_213->Membrane Targets Membrane Cholesterol Membrane Cholesterol Agent_213->Cholesterol Depletes Cholesterol Autophagy Autophagy Induction Agent_213->Autophagy Induces Lipid_Rafts Lipid Rafts Cholesterol->Lipid_Rafts Disrupts Cell_Death Cancer Cell Death Lipid_Rafts->Cell_Death Inhibits Survival Signals Autophagy->Cell_Death Leads to

Proposed mechanism of action for this compound.

Data Presentation: Efficacy in Preclinical Models

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of "this compound" in various cancer cell lines and corresponding xenograft models.

Table 1: In Vitro Cytotoxicity of "this compound"

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer10.3[1]
PC3Prostate Cancer13.7[1]
MCF-7Breast Cancer12.5
A549Lung Cancer15.2
HCT116Colon Cancer11.8

Table 2: In Vivo Efficacy of "this compound" in a PC3 Xenograft Model

Treatment GroupDosage & AdministrationMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control10% DMSO in Saline, i.p., daily1250 ± 150-
Agent 21320 mg/kg, i.p., daily550 ± 9556
Agent 21340 mg/kg, i.p., daily275 ± 6078

Table 3: Pharmacodynamic Biomarkers in PC3 Tumor Xenografts

Treatment GroupRelative Membrane Cholesterol (%)LC3-II / LC3-I Ratio (fold change)
Vehicle Control100 ± 121.0 ± 0.2
Agent 213 (40 mg/kg)45 ± 83.5 ± 0.6

Experimental Protocols

The following are detailed protocols for the evaluation of "this compound" in a subcutaneous xenograft model.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., PC3 cells) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (Nude Mice) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 5. Treatment Initiation (Vehicle or Agent 213) Tumor_Growth->Treatment Measurement 6. Tumor Measurement & Body Weight Monitoring Treatment->Measurement Endpoint 7. Study Endpoint Measurement->Endpoint Analysis 8. Tumor Excision & Analysis (Western Blot, IHC) Endpoint->Analysis

Experimental workflow for in vivo efficacy testing.
Protocol 1: Cell Culture and Preparation

  • Cell Culture: Culture human prostate cancer cells (PC3) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using trypsin-EDTA.[2] Neutralize the trypsin with complete medium.

  • Cell Counting and Viability: Centrifuge the cell suspension, resuspend in PBS, and count the cells using a hemocytometer with trypan blue exclusion to assess viability.[2] Viability should be >95%.

  • Final Preparation: Centrifuge the required number of cells and resuspend them in a 1:1 mixture of sterile, serum-free medium and Matrigel® on ice to a final concentration of 3 x 10^7 cells/mL.[3]

Protocol 2: Xenograft Tumor Implantation
  • Animal Model: Use male athymic nude mice, 6-8 weeks of age. Allow them to acclimatize for at least one week before the experiment.

  • Anesthesia: Anesthetize the mice using isoflurane (B1672236) or another approved anesthetic.[3]

  • Implantation: Shave and disinfect the right flank of each mouse with 70% ethanol. Subcutaneously inject 100 µL of the cell suspension (containing 3 x 10^6 PC3 cells) into the flank using a 27-gauge needle.[2][3]

Protocol 3: Dosing and Tumor Monitoring
  • Tumor Growth: Allow tumors to grow until they reach an average volume of 50-100 mm³.[2]

  • Randomization: Randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing:

    • Vehicle Control Group: Administer the vehicle (e.g., 10% DMSO in saline) intraperitoneally (i.p.) once daily.

    • Treatment Groups: Administer "this compound" dissolved in the vehicle at the desired concentrations (e.g., 20 and 40 mg/kg) via i.p. injection once daily.

  • Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

Protocol 4: Endpoint and Tissue Analysis
  • Study Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days of treatment).

  • Euthanasia and Tissue Collection: Euthanize the mice according to institutional guidelines. Excise the tumors, weigh them, and photograph them.

  • Tissue Processing:

    • For Western blot analysis, snap-freeze a portion of the tumor in liquid nitrogen.

    • For immunohistochemistry (IHC), fix a portion of the tumor in 10% neutral buffered formalin.

  • Western Blot for Autophagy Markers:

    • Homogenize the frozen tumor tissue and lyse in RIPA buffer.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3B and a loading control (e.g., β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.

  • Cholesterol Quantification:

    • Extract lipids from a portion of the tumor tissue.

    • Quantify cholesterol levels using a commercially available cholesterol quantification kit.

"this compound" demonstrates significant anti-tumor activity in preclinical models, consistent with its proposed dual mechanism of action involving membrane cholesterol depletion and autophagy induction. The protocols provided herein offer a standardized framework for researchers to further investigate the therapeutic potential of this and other similar agents in xenograft tumor models. Further studies should focus on optimizing the dosing schedule, evaluating efficacy in other tumor models, and exploring potential combination therapies.

References

Application Notes & Protocols: Measuring Autophagy in Response to Anticancer Agent 213

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques used to measure autophagy induced by the hypothetical novel therapeutic, "Anticancer Agent 213."

Introduction to Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a dual role in cancer, acting as a tumor suppressor in some contexts and a cell survival mechanism in others. When evaluating the efficacy and mechanism of action of a new anticancer agent, it is crucial to determine its effect on autophagy. These protocols outline the principal methods to monitor and quantify autophagic activity in response to treatment with this compound.

Key Autophagy Measurement Techniques

  • Western Blotting: To quantify the levels of key autophagy-related proteins.

  • Fluorescence Microscopy: To visualize and quantify the formation of autophagosomes.

  • Autophagy Flux Assays: To measure the rate of autophagic degradation.

Western Blotting for Autophagy Markers

Western blotting is a fundamental technique to assess the levels of proteins that are critical to the autophagy pathway.

Principle

This method relies on the detection of two key proteins:

  • LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.

  • p62/SQSTM1 (Sequestosome 1): This protein is a selective autophagy receptor that is degraded during the process. A decrease in p62 levels is indicative of functional autophagy.

Experimental Protocol
  • Cell Culture and Treatment:

    • Plate cancer cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for desired time points. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rapamycin (B549165) or starvation).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Use a 12-15% gel for better separation of LC3-I and LC3-II.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Data Presentation

Table 1: Quantification of Autophagy Markers by Western Blot

Treatment GroupConcentration (µM)LC3-II / LC3-I Ratio (Fold Change vs. Control)p62 / GAPDH Ratio (Fold Change vs. Control)
Vehicle Control01.01.0
This compound12.50.6
This compound54.20.3
This compound105.80.2
Positive Control (Rapamycin)0.56.50.15

Fluorescence Microscopy for LC3 Puncta Formation

This imaging-based technique allows for the direct visualization of autophagosomes within the cell.

Principle

Cells are transfected with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3). In non-autophagic cells, the fluorescence is diffuse throughout the cytoplasm. Upon autophagy induction, GFP-LC3 is recruited to the autophagosome membrane, appearing as distinct puncta (dots) that can be visualized and counted.

Experimental Protocol
  • Cell Transfection and Plating:

    • Transfect cancer cells with a GFP-LC3 expression vector using a suitable transfection reagent.

    • Plate the transfected cells onto glass coverslips in a multi-well plate and allow them to recover for 24 hours.

  • Cell Treatment:

    • Treat the cells with this compound, a vehicle control, and a positive control as described previously.

  • Cell Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash again with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Image Acquisition:

    • Visualize the cells using a fluorescence microscope.

    • Capture images from multiple random fields for each treatment condition.

  • Data Analysis:

    • Manually or automatically count the number of GFP-LC3 puncta per cell.

    • A cell is typically considered positive for autophagy if it contains >5-10 distinct puncta.

    • Calculate the average number of puncta per cell or the percentage of puncta-positive cells for each condition.

Data Presentation

Table 2: Quantification of GFP-LC3 Puncta by Fluorescence Microscopy

Treatment GroupConcentration (µM)Average GFP-LC3 Puncta per CellPercentage of Puncta-Positive Cells (%)
Vehicle Control02.115
This compound18.545
This compound515.278
This compound1022.792
Positive Control (Rapamycin)0.525.195

Autophagy Flux Assays

An increase in autophagosomes can result from either increased formation or a blockage in their degradation. An autophagy flux assay is essential to distinguish between these two possibilities.

Principle

This assay measures the rate of autophagic degradation (flux) by comparing LC3-II levels in the presence and absence of lysosomal inhibitors, such as Bafilomycin A1 or Chloroquine. If this compound induces autophagy, the accumulation of LC3-II will be significantly higher in the presence of the lysosomal inhibitor compared to treatment with the agent alone.

Experimental Protocol
  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere.

    • Treat cells with this compound or vehicle control.

    • For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a parallel set of wells.

  • Protein Extraction and Western Blotting:

    • Perform protein extraction, quantification, and Western blotting for LC3 and a loading control as described in Section 3.2.

  • Data Analysis:

    • Quantify the LC3-II band intensity and normalize it to the loading control.

    • Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Data Presentation

Table 3: Measurement of Autophagic Flux

Treatment GroupBafilomycin A1 (100 nM)Normalized LC3-II Levels (Arbitrary Units)Autophagic Flux (Difference in LC3-II)
Vehicle Control-1.00.8
Vehicle Control+1.8
This compound (5 µM)-4.25.3
This compound (5 µM)+9.5

Visualizations

Diagrams of Pathways and Workflows

Autophagy_Pathway cluster_induction Induction cluster_nucleation Vesicle Nucleation cluster_elongation Elongation & Maturation cluster_fusion Fusion & Degradation Stress_Signal Cellular Stress (e.g., this compound) ULK1_Complex ULK1 Complex Activation Stress_Signal->ULK1_Complex PI3K_Complex Class III PI3K Complex (Beclin-1, Vps34) ULK1_Complex->PI3K_Complex Phagophore Phagophore PI3K_Complex->Phagophore Autophagosome Autophagosome (Double Membrane) Phagophore->Autophagosome LC3_I LC3-I (Cytosolic) LC3_II LC3-II (Lipidated) LC3_I->LC3_II LC3_II->Autophagosome incorporated Autolysosome Autolysosome Autophagosome->Autolysosome p62 p62/SQSTM1 & Cargo p62->Autophagosome engulfed Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Experimental_Workflow cluster_assays Autophagy Assays Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment Harvest Harvest Cells Treatment->Harvest WB Western Blot (LC3, p62) Harvest->WB Microscopy Fluorescence Microscopy (GFP-LC3 Puncta) Harvest->Microscopy Flux Autophagy Flux Assay (with Lysosomal Inhibitors) Harvest->Flux Data_Analysis Data Analysis & Quantification WB->Data_Analysis Microscopy->Data_Analysis Flux->Data_Analysis Conclusion Conclusion on Autophagic Effect Data_Analysis->Conclusion

Troubleshooting & Optimization

"Anticancer agent 213" optimizing concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Anticancer agent 213" is a fictional substance. The following technical support guide is a template based on established methodologies for the in vitro evaluation of novel anticancer compounds.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2] By inhibiting this pathway, Agent 213 is expected to induce apoptosis and inhibit cell proliferation in cancer cells.[3][4]

Q2: How do I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response curve using a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for cell viability.[5] For subsequent mechanistic studies, it is recommended to use concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50).[5]

Q3: What solvent should I use to dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is crucial to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity.[6]

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration depends on the specific assay and the cell line's doubling time. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal incubation time for observing the desired biological effect.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect on cell viability. 1. The concentration is too low.[6]2. The incubation time is too short.[6]3. The compound is not active in the chosen cell line.[6]4. The compound has degraded.1. Test a higher concentration range.[6]2. Increase the incubation time.[6]3. Verify the compound's activity in a different, more sensitive cell line.[6]4. Prepare fresh stock solutions of the agent.
Excessive cell death, even at low concentrations. 1. The compound is highly cytotoxic to the cell line.[6]2. The cells are particularly sensitive.[6]3. The solvent concentration is too high, causing toxicity.[6]1. Use a lower concentration range.[6]2. Reduce the incubation time.[6]3. Ensure the final solvent concentration is not contributing to toxicity (typically <0.5% DMSO).[6]
High variability between replicate wells. 1. Uneven cell seeding.[5]2. Pipetting errors.[5]3. Mycoplasma contamination.[5]4. Edge effects in the multi-well plate.1. Ensure a uniform single-cell suspension before seeding.[5]2. Use calibrated pipettes and proper pipetting techniques.[5]3. Regularly test for mycoplasma contamination.[5]4. Avoid using the outer wells of the plate or fill them with sterile PBS.
Inconsistent Western blot results. 1. Low protein concentration.2. Inefficient protein transfer.3. Suboptimal antibody concentrations.4. Issues with the chemiluminescent substrate.1. Ensure sufficient starting material and use a reliable protein quantification assay (e.g., BCA).[7]2. Verify transfer efficiency by staining the membrane with Ponceau S.[8]3. Optimize primary and secondary antibody dilutions.4. Use fresh substrate and ensure it is properly mixed.[7]
Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HeLaCervical Cancer8.1
HCT116Colon Cancer6.5

Table 2: Recommended Starting Concentration Ranges for In Vitro Assays

AssayRecommended Concentration Range
Cell Viability (MTT)0.1 - 100 µM
Apoptosis (Annexin V/PI)0.5x, 1x, 2x IC50
Western Blot1x IC50
Cell Cycle Analysis0.5x, 1x, 2x IC50
Experimental Protocols
Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

  • Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the agent. Include a vehicle control (e.g., DMSO).[9]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5][9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][11]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Western Blotting

This technique is used to detect specific proteins in a sample.[7]

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]

  • SDS-PAGE: Load 20-30 µg of protein per lane and separate them on an SDS-polyacrylamide gel.[5]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]

  • Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5][8]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

Visualizations

G cluster_start Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_end Phase 3: Data Analysis start Start: Select Cancer Cell Lines dose_response Perform Broad Dose-Response (e.g., 0.01-100 µM) start->dose_response ic50 Determine IC50 Value (e.g., MTT Assay) dose_response->ic50 select_conc Select Concentrations Around IC50 (0.5x, 1x, 2x IC50) ic50->select_conc apoptosis_assay Apoptosis Assay (Annexin V/PI) select_conc->apoptosis_assay cell_cycle Cell Cycle Analysis select_conc->cell_cycle western_blot Western Blot for Target Pathway Proteins select_conc->western_blot analyze Analyze and Interpret Data apoptosis_assay->analyze cell_cycle->analyze western_blot->analyze end End: Optimized Concentration Profile analyze->end

Caption: Workflow for optimizing this compound concentration.

G Agent213 This compound PI3K PI3K Agent213->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Hypothetical signaling pathway targeted by this compound.

G cluster_viability Cell Viability Issues cluster_reproducibility Reproducibility Issues outcome Unexpected Outcome? no_effect No Effect outcome->no_effect Viability high_toxicity High Toxicity outcome->high_toxicity Viability high_variability High Variability outcome->high_variability Reproducibility sol1 Increase Concentration/Time sol2 Check Compound Activity sol3 Decrease Concentration/Time sol4 Check Solvent Toxicity sol5 Review Seeding/Pipetting sol6 Test for Mycoplasma

Caption: Troubleshooting decision tree for common experimental issues.

References

Technical Support Center: Improving the Bioavailability of Anticancer Agent 213 for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of the investigational anticancer agent 213 in animal studies. Given that "this compound" is a hypothetical compound, this guide focuses on established strategies for improving the bioavailability of poorly water-soluble anticancer drugs, a common challenge in preclinical development.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor bioavailability of this compound in our animal studies?

A1: Poor oral bioavailability for a compound like this compound is often due to a combination of factors related to its physicochemical and biological properties. The most common reasons include:

  • Low Aqueous Solubility: The compound may not adequately dissolve in the gastrointestinal fluids, which is a prerequisite for absorption. A significant number of new chemical entities exhibit poor aqueous solubility, limiting their bioavailability.[1]

  • Poor Permeability: The drug molecule may not efficiently pass through the intestinal membrane to enter the bloodstream.[1]

  • First-Pass Metabolism: The compound might be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation, reducing the amount of active drug available.[1]

  • Efflux by Transporters: The compound could be a substrate for efflux transporters, such as P-glycoprotein, which actively pump the drug out of intestinal cells and back into the gut lumen.

Q2: What initial steps can we take to improve the formulation of this compound for in vivo studies?

A2: For initial animal studies, the goal is often to achieve sufficient exposure to assess the compound's efficacy and safety. Simple formulation approaches are a good starting point:

  • Co-solvent Systems: Using a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 400) and water can increase the solubility of hydrophobic compounds. However, it's crucial to be mindful of the potential for drug precipitation upon dilution in the aqueous environment of the gut and the potential toxicity of the co-solvents in the animal model.[2]

  • Suspensions: If the compound is not soluble, creating a uniform suspension can be an effective strategy. This involves reducing the particle size of the drug and using a suspending agent to ensure consistent dosing.[3]

Q3: We are observing high variability in plasma concentrations between animals. What could be the cause and how can we address it?

A3: High inter-animal variability is a common issue with poorly soluble compounds. The primary causes are often inconsistent drug dissolution and absorption. To mitigate this:

  • Ensure Formulation Homogeneity: For suspensions, it is critical to maintain a uniform dispersion of the drug particles. This can be achieved by continuous stirring before and during dose administration and by using appropriate suspending agents.[3]

  • Control Food and Water Intake: The presence of food can significantly impact the absorption of some drugs. Standardizing the fasting and feeding schedule for the animals can help reduce variability.

  • Consider More Advanced Formulations: If simple formulations prove inadequate, moving to more sophisticated approaches like lipid-based formulations or nanosuspensions may be necessary to achieve more consistent absorption.[3]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the in vivo evaluation of this compound.

Issue 1: this compound precipitates from the dosing vehicle.

Question Possible Cause Recommended Action
Is the compound precipitating from a co-solvent system? The drug's solubility limit in the vehicle has been exceeded, or it is precipitating upon contact with aqueous fluids.1. Increase the proportion of the organic co-solvent, staying within the toxicological limits for the animal species. 2. Add a surfactant (e.g., Tween 80) to improve and maintain solubility. 3. If the compound's solubility is pH-dependent, adjust the pH of the vehicle.[3]
Is the compound settling too quickly in a suspension? The particle size may be too large, or the viscosity of the vehicle may be too low.1. Reduce the particle size of the drug through micronization. 2. Incorporate a suspending agent (e.g., methylcellulose) to increase the vehicle's viscosity. 3. Add a wetting agent to ensure proper dispersion of the drug particles.[3]

Issue 2: Low or no detectable plasma exposure after oral dosing.

Question Possible Cause Recommended Action
Was the compound administered as a simple solution or suspension? The drug may have very low intrinsic solubility and/or permeability, or it may be undergoing extensive first-pass metabolism.1. Investigate Advanced Formulations:     - Lipid-Based Formulations: These can enhance both solubility and permeability and may reduce first-pass metabolism by promoting lymphatic uptake.[4][5]     - Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the dissolution rate and saturation solubility.[1][6]     - Amorphous Solid Dispersions: Converting the crystalline drug to an amorphous state can improve its solubility and dissolution rate.[7][8] 2. Consider a Different Route of Administration: If oral bioavailability remains a significant hurdle, intravenous administration can be used to assess the compound's intrinsic activity and pharmacokinetic properties.

Data Presentation: Formulation Strategies for Poorly Soluble Drugs

The following table summarizes various formulation strategies that can be employed to enhance the bioavailability of poorly soluble compounds like this compound.

Formulation Strategy Principle Advantages Disadvantages
Micronization Increasing the surface area of the drug particles by reducing their size (to the micron range) to enhance the dissolution rate.[4][9]Simple and cost-effective technique.May not be sufficient for very poorly soluble drugs; particles can re-aggregate.
Nanosuspensions Reducing the particle size to the sub-micron (nanometer) range, which dramatically increases the surface area and saturation solubility.[6][10]Significant improvement in dissolution velocity and bioavailability; suitable for parenteral administration.Can be challenging to manufacture and ensure long-term stability.[10]
Solid Dispersions Dispersing the drug in an amorphous form within a hydrophilic polymer matrix to improve solubility and dissolution.[4][7]Can significantly increase the apparent solubility and dissolution rate of the drug.The amorphous form can be physically unstable and may recrystallize over time.[8]
Lipid-Based Formulations (e.g., SEDDS) Dissolving the drug in a mixture of lipids, surfactants, and co-solvents, which forms a fine emulsion in the gut, enhancing solubilization and absorption.[4][5]Can improve both solubility and permeability; may bypass first-pass metabolism via lymphatic uptake.[4]Can be complex to formulate and may have limitations in terms of drug loading.
Cyclodextrin (B1172386) Complexation Encapsulating the drug molecule within a cyclodextrin cavity to form a more water-soluble inclusion complex.[2][4]Enhances solubility and can protect the drug from degradation.The large size of the complex may limit membrane permeation; can be expensive.

Experimental Protocols

1. Preparation of a Nanosuspension by Wet Milling

This protocol describes a general method for preparing a nanosuspension, a technique that can significantly improve the bioavailability of poorly soluble drugs by increasing their surface area and dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy media mill

Procedure:

  • Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water.

  • Add the milling media to the milling chamber of the high-energy media mill.

  • Transfer the pre-suspension into the milling chamber.

  • Initiate the milling process at a controlled temperature. The milling time will depend on the desired particle size and the properties of the drug.

  • Periodically sample the suspension to monitor the particle size distribution using a technique like laser diffraction or dynamic light scattering.

  • Once the desired particle size is achieved, separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

2. In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in rats following oral administration of a formulated dose.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • This compound formulation

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the animals overnight (with free access to water) before dosing.

  • Accurately weigh each animal to determine the correct dose volume.

  • Administer the formulated this compound to each animal via oral gavage.

  • Collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Visualizations

bioavailability_troubleshooting cluster_0 Initial Observation cluster_1 Investigation cluster_2 Formulation Strategy cluster_3 Outcome start Poor Bioavailability of This compound solubility Assess Aqueous Solubility start->solubility permeability Evaluate Membrane Permeability (e.g., Caco-2 assay) solubility->permeability Adequate low_sol Low Solubility solubility->low_sol Poor metabolism Investigate First-Pass Metabolism (e.g., liver microsomes) permeability->metabolism Adequate low_perm Low Permeability permeability->low_perm Poor high_met High Metabolism metabolism->high_met High outcome Improved Bioavailability in Animal Studies metabolism->outcome Low sol_strat Particle Size Reduction (Micronization, Nanosuspension) Solid Dispersion Cyclodextrin Complexation low_sol->sol_strat perm_strat Lipid-Based Formulations (e.g., SEDDS) Permeation Enhancers low_perm->perm_strat met_strat Prodrug Approach Lipid-Based Formulations (Lymphatic Uptake) high_met->met_strat sol_strat->outcome perm_strat->outcome met_strat->outcome

Caption: Troubleshooting workflow for poor bioavailability.

experimental_workflow cluster_0 Formulation Development cluster_1 In Vivo Study cluster_2 Analysis & Evaluation formulate Select & Prepare Formulation (e.g., Nanosuspension) dosing Oral Administration to Animal Model formulate->dosing sampling Blood Sampling at Timed Intervals dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, AUC) analysis->pk_calc evaluation Evaluate Bioavailability & Compare Formulations pk_calc->evaluation

Caption: Experimental workflow for formulation and in vivo testing.

signaling_pathway_placeholder cluster_0 Factors Influencing Oral Bioavailability drug This compound (Oral Dose) dissolution Dissolution in GI Fluids drug->dissolution Solubility absorption Absorption across Intestinal Wall dissolution->absorption Permeability metabolism First-Pass Metabolism (Liver) absorption->metabolism circulation Systemic Circulation metabolism->circulation Bioavailable Fraction

Caption: Key steps affecting oral drug bioavailability.

References

"Anticancer agent 213" dealing with compound precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media. While the following information is broadly applicable, it is structured to address challenges with the hypothetical hydrophobic compound, "Anticancer Agent 213".

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

A1: this compound is a potent, small molecule kinase inhibitor with significant hydrophobic properties. Like many kinase inhibitors, its chemical structure is optimized for target binding but has inherently low aqueous solubility.[1] This means that when it is transferred from an organic solvent (like DMSO) into the aqueous environment of cell culture media, it can easily "crash out" or precipitate if its concentration exceeds its solubility limit.[2][3]

Q2: What is the recommended solvent and stock concentration for Agent 213?

A2: The recommended solvent is 100% dimethyl sulfoxide (B87167) (DMSO).[4] We advise preparing a high-concentration stock solution, for example, 10-20 mM. A high-concentration stock allows for minimal volumes to be added to your culture medium, keeping the final DMSO concentration low and reducing solvent-induced toxicity.[1] Always ensure the compound is fully dissolved in the stock solution; gentle warming to 37°C or brief sonication can assist with dissolution.[5]

Q3: What is the maximum final concentration of DMSO recommended for cell culture experiments?

A3: The tolerance to DMSO is cell-line dependent. However, a general best practice is to keep the final concentration of DMSO at or below 0.5%, and ideally at or below 0.1% to minimize any off-target effects.[6] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your compound-treated samples.[7]

Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my cell culture assay?

A4:

  • Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer. This is highly relevant for most in vitro cell-based assays where this procedure is standard.[8][9] The resulting solution can be supersaturated and may precipitate over time.[10]

  • Thermodynamic solubility is the true equilibrium solubility of a compound, determined by equilibrating the solid compound in a buffer over a longer period (e.g., 24 hours).[11][12]

For routine cell culture experiments, kinetic solubility is the more practical and relevant measure to understand and troubleshoot precipitation issues.[13]

Troubleshooting Guide

This guide addresses specific precipitation issues you may encounter when using this compound.

Issue 1: Immediate Precipitate Forms Upon Dilution in Media

Question: I dissolved Agent 213 in DMSO to make a 10 mM stock. When I add it to my cell culture medium, a white precipitate or cloudiness appears instantly. What is happening and how can I fix it?

Answer: This is a classic case of "solvent shock," where the rapid change from a favorable organic solvent to an unfavorable aqueous environment causes the compound to crash out of solution.[3]

Potential Causes & Step-by-Step Solutions
Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of Agent 213 in the media exceeds its kinetic solubility limit.1. Decrease the final working concentration. Determine the maximum soluble concentration by performing a solubility test (see Protocol 1).[2] 2. Use concentrations at or below the determined solubility limit.
Rapid Dilution / "Solvent Shock" Adding a concentrated DMSO stock directly into a large volume of media causes localized high concentrations, leading to precipitation.[6]1. Use pre-warmed (37°C) media. Solubility is often temperature-dependent.[1] 2. Add the DMSO stock dropwise to the media while gently vortexing or swirling to ensure rapid dispersion.[6] 3. Perform a serial dilution. Create an intermediate dilution of the stock in a small volume of media before adding it to the final volume.[3]
Low Temperature of Media Adding the compound to cold media (e.g., straight from the refrigerator) can significantly decrease its solubility.[2]Always use pre-warmed (37°C) cell culture media for all dilutions. This mimics the experimental conditions and improves solubility.[1]
Media Components Certain salts or components in serum-free media can sometimes interact with the compound, reducing its solubility.1. Test solubility in a simpler buffer like PBS to see if media components are the issue. 2. Consider the effect of serum. While sometimes a cause of interaction, serum proteins can also bind to hydrophobic compounds and help keep them in solution.[14][15] Compare solubility in serum-free vs. serum-containing media.
Issue 2: Precipitate Forms Over Time During Incubation

Question: The media was clear when I added Agent 213 to my cells, but after 24 hours of incubation, I see crystalline structures or a film at the bottom of the wells. Why did this happen?

Answer: This delayed precipitation suggests that while the initial concentration may have been below the kinetic solubility limit (forming a supersaturated solution), the compound is not stable in solution under incubation conditions over the long term.

Potential Causes & Step-by-Step Solutions
Potential CauseExplanationRecommended Solution
Metastable Supersaturation The initial solution was supersaturated, a state that is thermodynamically unstable. Over time, the compound slowly precipitates to reach its lower, true thermodynamic equilibrium solubility.[10]1. Lower the working concentration further below the initially determined kinetic solubility limit. 2. Reduce the experiment duration if the experimental design allows.
Compound Degradation or Metabolism The compound may be degrading into less soluble byproducts, or cells may be metabolizing it into a less soluble form.1. Assess compound stability in media at 37°C over your experimental time course using methods like HPLC or LC-MS.[3] 2. Replenish the media with freshly prepared compound at intermediate time points for long-term experiments.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including Agent 213, pushing its concentration above the solubility limit.[2]1. Ensure proper humidification of the incubator. 2. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for experiments longer than 24-48 hours.

Data Presentation

Table 1: Solubility Profile of this compound

The following table summarizes the kinetic solubility of Agent 213 in common cell culture media. This data was generated using the protocol described below (Protocol 1) and is intended as a guide. Actual solubility may vary with specific media formulations and serum lots.

Media TypeSerum ConcentrationMaximum Kinetic Solubility (µM)Observations
DMEM10% FBS25 µMClear solution up to 25 µM; slight haze at 30 µM.
DMEM0% FBS (Serum-Free)10 µMPrecipitates above 10 µM. Serum appears to aid solubility.
RPMI-164010% FBS20 µMClear solution up to 20 µM; precipitates at 25 µM.
PBS (pH 7.4)N/A5 µMVery low solubility, indicating media components improve solubility.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Cell Culture Media

This protocol provides a method to estimate the maximum kinetic solubility of Agent 213 in your specific cell culture medium.

Materials:

  • This compound

  • 100% DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of Agent 213 in 100% DMSO. Ensure it is fully dissolved.

  • Prepare Serial Dilutions: Prepare a series of concentrations of Agent 213 in separate tubes. For example, to test final concentrations from 1 µM to 50 µM, add the required volume of the 10 mM stock to pre-warmed media. Ensure the final DMSO concentration remains constant and below 0.5%.

  • Mix Thoroughly: Immediately after adding the DMSO stock to the media, vortex each tube vigorously for 10-15 seconds to ensure rapid and complete mixing.[16]

  • Incubate: Let the solutions stand at room temperature or incubate at 37°C for 1-2 hours to mimic experimental conditions.[1]

  • Visual Inspection: Visually inspect each tube or well against a dark background for any signs of cloudiness or precipitate. A nephelometer can also be used for a more quantitative measurement of light scattering.[9][17]

  • Determine Solubility Limit: The highest concentration that remains a clear, precipitate-free solution is the estimated kinetic solubility limit.

Protocol 2: Recommended Method for Preparing Working Solutions

This protocol minimizes the risk of precipitation when preparing your final working solution of Agent 213 for treating cells.

Materials:

  • 10 mM stock solution of Agent 213 in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thaw Stock: Thaw the 10 mM stock solution at room temperature. Briefly vortex to ensure it is homogeneous.

  • Pre-warm Media: Ensure the required volume of your complete cell culture medium is pre-warmed to 37°C in a sterile conical tube.

  • Calculate Volume: Calculate the volume of stock solution needed to achieve your desired final concentration. Remember to keep the final DMSO concentration ≤0.1% if possible (e.g., for a 10 µM final concentration in 10 mL of media, add 10 µL of 10 mM stock).

  • Dilute and Mix: While gently swirling or vortexing the pre-warmed media, add the calculated volume of the DMSO stock solution dropwise into the vortex.[6] Do not add the media to the small volume of DMSO stock.

  • Final Mix: Cap the tube and invert it several times to ensure the solution is thoroughly mixed.

  • Final Inspection: Visually inspect the solution to ensure it is clear before adding it to your cells. Use this freshly prepared medium immediately.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and solve precipitation issues with this compound.

G cluster_0 cluster_1 Timing of Precipitation cluster_2 Immediate Precipitation Solutions cluster_3 Delayed Precipitation Solutions start Precipitation Observed when When does it occur? start->when immediate Immediately upon dilution when->immediate Immediately delayed After incubation (hours/days) when->delayed Over Time sol1 Is final concentration > 20µM? immediate->sol1 sol4 Is experiment > 24h? delayed->sol4 sol2 Are you using cold media? sol1->sol2 No fix1 Lower concentration. Perform solubility test. sol1->fix1 Yes sol3 How are you diluting? sol2->sol3 No fix2 Use pre-warmed (37°C) media. sol2->fix2 Yes fix3 Add stock to media dropwise while vortexing. sol3->fix3 Single-step sol5 Is concentration near solubility limit? sol4->sol5 No fix4 Check for evaporation. Replenish media. sol4->fix4 Yes fix5 Lower working concentration to increase stability. sol5->fix5 Yes

Caption: A decision tree for troubleshooting the precipitation of this compound.

Hypothetical Signaling Pathway

This compound is a hypothesized inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_drug RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Agent213 This compound Agent213->MEK

Caption: Agent 213 inhibits MEK1/2, blocking downstream signaling for cell proliferation.

References

Validation & Comparative

Comparative Analysis of Anticancer Agents Exhibiting Synergistic Effects with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for more effective cancer treatments has led to the exploration of combination therapies, with a particular focus on the synergy between traditional anticancer agents and modern immunotherapies. While the specific term "Anticancer agent 213" does not correspond to a known therapeutic in scientific literature, this guide provides a comparative analysis of two distinct and well-researched anticancer agents that have demonstrated significant synergistic effects with immunotherapy: the chemotherapeutic drug Doxorubicin (B1662922) and the alpha-emitting radionuclide Bismuth-213 .

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms of action, experimental data supporting their synergistic use with immunotherapy, and relevant experimental protocols.

Section 1: Doxorubicin in Combination with Immunotherapy

Doxorubicin, an anthracycline chemotherapy agent, has been shown to induce immunogenic cell death (ICD), a form of apoptosis that triggers an immune response against tumor cells. This property makes it a prime candidate for combination with immunotherapies such as immune checkpoint inhibitors.

Mechanism of Synergy

The synergistic effect of doxorubicin and immunotherapy is multifactorial. Doxorubicin treatment can lead to the release of tumor antigens and damage-associated molecular patterns (DAMPs), which promote the maturation of dendritic cells (DCs) and subsequent activation of T cells. Studies have shown that doxorubicin can also decrease the population of immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment. When combined with checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies, this enhanced anti-tumor immune response can be sustained, leading to improved tumor control and survival.[1][2]

Signaling Pathway of Doxorubicin-Induced Immunogenic Cell Death and Synergy with Immunotherapy

Doxorubicin_Immunotherapy_Synergy cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response cluster_immunotherapy Immunotherapy Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage ICD Immunogenic Cell Death (ICD) DNA_Damage->ICD Antigen_Release Tumor Antigen Release ICD->Antigen_Release DAMPs_Release DAMPs Release (e.g., HMGB1, ATP) ICD->DAMPs_Release DC Dendritic Cell (DC) Antigen_Release->DC Uptake DAMPs_Release->DC Activation DC_Maturation DC Maturation & Antigen Presentation DC->DC_Maturation T_Cell CD8+ T Cell DC_Maturation->T_Cell Presentation T_Cell_Activation T Cell Activation & Proliferation T_Cell->T_Cell_Activation Tumor_Killing Tumor Cell Killing T_Cell_Activation->Tumor_Killing Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., anti-PD-1) Checkpoint_Inhibitor->T_Cell_Activation Blocks Inhibition (maintains activity)

Caption: Doxorubicin induces ICD, leading to immune activation and synergy with checkpoint inhibitors.

Quantitative Data from Preclinical Studies

The following table summarizes data from a study investigating the combination of Doxil (liposomal doxorubicin) with various immunotherapies in syngeneic mouse tumor models.[1][2]

Treatment GroupTumor ModelOutcome MeasureResult
Doxil + anti-PD-1CT26 Colon CarcinomaTumor Growth InhibitionSignificant synergistic antitumor effect compared to either agent alone.[1][2]
Doxil + anti-CTLA-4CT26 Colon CarcinomaSurvivalIncreased percentage of complete responders and overall survival.[1][2]
Doxil + anti-PD-L1MCA205 FibrosarcomaImmune Cell InfiltrationIncreased percentage of tumor-infiltrating CD8+ T cells.[1]
Doxil MonotherapyCT26 Colon CarcinomaImmune Cell PopulationDecreased percentage of tumor-infiltrating regulatory T cells.[1]
Experimental Protocol: In Vivo Synergy Study

Objective: To evaluate the synergistic antitumor effect of Doxil in combination with an anti-PD-1 antibody in a CT26 tumor model.[2]

1. Cell Culture and Tumor Implantation:

  • CT26 colon carcinoma cells are cultured in appropriate media.
  • BALB/c mice are subcutaneously inoculated with 5x10^5 CT26 cells in the flank.

2. Treatment Protocol:

  • Mice are randomized into treatment groups when tumors reach a palpable size.
  • Control Group: Receives vehicle (e.g., saline) injections.
  • Doxil Monotherapy Group: Doxil is administered intravenously (e.g., 5 mg/kg) on specified days (e.g., days 4, 11, and 17 post-tumor implantation).
  • anti-PD-1 Monotherapy Group: Anti-PD-1 antibody (e.g., 10 mg/kg) is administered intraperitoneally on specified days (e.g., days 10, 14, 17, and 21 post-tumor implantation).
  • Combination Therapy Group: Receives both Doxil and anti-PD-1 antibody according to the schedules above.

3. Data Collection and Analysis:

  • Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width^2).
  • Animal body weight and overall health are monitored.
  • Survival is monitored, and Kaplan-Meier survival curves are generated.
  • At the end of the study, tumors may be excised for immunohistochemical analysis of immune cell infiltration (e.g., CD8+, FoxP3+ T cells).

4. Statistical Analysis:

  • Tumor growth curves are compared using two-way ANOVA.
  • Survival data is analyzed using the log-rank test.

Section 2: Bismuth-213 in Combination with Immunotherapy

Bismuth-213 (²¹³Bi) is an alpha-emitting radionuclide used in targeted alpha therapy (TAT), a form of radioimmunotherapy (RIT). When chelated to a tumor-targeting antibody, ²¹³Bi delivers high-energy, short-range alpha particles directly to cancer cells, causing difficult-to-repair double-strand DNA breaks.

Mechanism of Synergy

The combination of ²¹³Bi-RIT with immunotherapy leverages the cell-killing and immune-stimulating effects of targeted radiation. The localized cell death induced by ²¹³Bi can also lead to the release of tumor antigens, potentially enhancing the efficacy of immunotherapies. Furthermore, radiation can modulate the tumor microenvironment, making it more susceptible to immune attack.

Experimental Workflow for Combined Radioimmunotherapy and Immunotherapy

RIT_Immunotherapy_Workflow Tumor_Inoculation Tumor Cell Inoculation (e.g., Melanoma cells in mice) Tumor_Growth Allow Tumors to Establish Tumor_Inoculation->Tumor_Growth Treatment_Initiation Initiate Treatment Regimen Tumor_Growth->Treatment_Initiation RIT_Arm Radioimmunotherapy (213Bi-labeled antibody) Treatment_Initiation->RIT_Arm Immunotherapy_Arm Immunotherapy (e.g., anti-PD-1 antibody) Treatment_Initiation->Immunotherapy_Arm Combination_Arm Combination Therapy Treatment_Initiation->Combination_Arm Monitoring Monitor Tumor Growth, Survival, and Toxicity RIT_Arm->Monitoring Immunotherapy_Arm->Monitoring Combination_Arm->Monitoring Analysis Data Analysis and Comparison Monitoring->Analysis

Caption: Workflow for preclinical evaluation of combined RIT and immunotherapy.

Quantitative Data from Preclinical Studies

The following table presents data from a study evaluating the combination of ²¹³Bi-labeled anti-melanoma antibody (h8C3) and an anti-PD-1 antibody in a melanoma mouse model.[3]

Treatment GroupTumor ModelOutcome MeasureResult
²¹³Bi-h8C3 + anti-PD-1Cloudman S91 MelanomaTumor GrowthSignificant slowing of tumor growth compared to either therapy alone.[3]
²¹³Bi-h8C3 + anti-PD-1Cloudman S91 MelanomaAnimal SurvivalIncreased animal survival.[3]
Combination TherapyCloudman S91 MelanomaToxicityNo significant decrease in animal body weight, indicating minimal systemic toxicity.[3]
Experimental Protocol: In Vivo Combination Radioimmunotherapy Study

Objective: To assess the efficacy of combining ²¹³Bi-labeled h8C3 antibody with an anti-PD-1 antibody in a melanoma mouse model.[3]

1. Animal Model:

  • Immunocompetent mice (e.g., DBA/2) are used.
  • Mice are subcutaneously inoculated with Cloudman S91 melanoma cells.

2. Treatment Protocol:

  • When tumors reach a volume of approximately 150 mm³, mice are randomized into treatment groups.
  • Control Group: Receives PBS injections.
  • Radioimmunotherapy (RIT) Group: Receives one or two intraperitoneal injections of ²¹³Bi-h8C3 (e.g., 400 µCi) on specified days.
  • Immunotherapy Group: Receives multiple intraperitoneal injections of anti-PD-1 antibody on a defined schedule.
  • Combination Therapy Group: Receives both RIT and immunotherapy as per the schedules for the individual treatment arms.

3. Data Collection and Analysis:

  • Tumor volume is measured regularly.
  • Animal survival is monitored daily.
  • Body weight is measured to assess toxicity.

4. Statistical Analysis:

  • Tumor growth curves are compared between groups.
  • Survival data is analyzed using Kaplan-Meier plots and the log-rank test.

Conclusion

Both doxorubicin and Bismuth-213, representing chemotherapy and radioimmunotherapy respectively, demonstrate promising synergistic effects when combined with immunotherapy in preclinical models. Doxorubicin's ability to induce an immunogenic form of cell death and modulate the tumor microenvironment complements the action of checkpoint inhibitors. Similarly, the targeted cell killing by Bismuth-213 can enhance anti-tumor immune responses, which can be further amplified by immunotherapy.

The provided data and protocols offer a framework for researchers to design and evaluate novel combination therapies. Further investigation into optimal dosing, scheduling, and patient selection is crucial for translating these promising preclinical findings into effective clinical treatments.

References

Head-to-Head Comparison: Anticancer Agent 213 (²¹³Bi-Lintuzumab) vs. Compound Y (²²⁵Ac-Lintuzumab) in Targeted Alpha Therapy for Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals in oncology.

This guide provides a comprehensive head-to-head comparison of two prominent targeted alpha therapies: Anticancer Agent 213, identified as Bismuth-213 labeled lintuzumab (B1169857) (²¹³Bi-Lintuzumab), and a comparator, Compound Y, identified as Actinium-225 labeled lintuzumab (²²⁵Ac-Lintuzumab). Both agents are being investigated for the treatment of hematologic malignancies, particularly Acute Myeloid Leukemia (AML). This comparison focuses on their mechanisms of action, preclinical and clinical data, and key differentiating characteristics to inform research and development decisions.

Executive Summary

Targeted alpha therapies (TAT) represent a promising frontier in cancer treatment, delivering highly potent and localized cytotoxic radiation to tumor cells. Both ²¹³Bi-Lintuzumab and ²²⁵Ac-Lintuzumab utilize the anti-CD33 monoclonal antibody lintuzumab to target leukemia cells. However, the distinct properties of the radioisotopes Bismuth-213 and Actinium-225 result in significant differences in their therapeutic profiles. While ²¹³Bi-Lintuzumab has demonstrated safety and anti-leukemic effects, its short half-life presents logistical challenges.[1][2] In contrast, ²²⁵Ac-Lintuzumab, considered a second-generation agent, offers a longer half-life and a cascade of four alpha particle emissions, potentially leading to enhanced tumor cell killing.[1][2]

Comparative Data

The following tables summarize the key characteristics and available clinical data for ²¹³Bi-Lintuzumab and ²²⁵Ac-Lintuzumab.

Characteristic This compound (²¹³Bi-Lintuzumab) Compound Y (²²⁵Ac-Lintuzumab) Reference
Radioisotope Bismuth-213 (²¹³Bi)Actinium-225 (²²⁵Ac)[1][2]
Half-life 46 minutes10 days[1][2]
Alpha Emissions 1 per decay4 per decay[1][2]
Energy per Emission ~8.4 MeV~5.8 - 7.0 MeV (average)
Targeting Moiety Lintuzumab (anti-CD33 mAb)Lintuzumab (anti-CD33 mAb)[1][2]
Primary Indication Acute Myeloid Leukemia (AML)Acute Myeloid Leukemia (AML)[1][2]
Clinical Trial Overview This compound (²¹³Bi-Lintuzumab) Compound Y (²²⁵Ac-Lintuzumab) Reference
Phase I (Relapsed/Refractory AML) Demonstrated safety and anti-tumor effects in 18 patients.A single infusion was found to be safe at doses up to 111 kBq/kg with anti-leukemic activity.[1][2]
Phase I/II (with Cytarabine) Produced remissions in AML patients after partial cytoreduction.In a separate Phase I study with low-dose cytarabine, 28% of older, untreated AML patients had objective responses.[1][2]
Limitations Short half-life requires an on-site generator, limiting its utility.Further studies are ongoing to optimize dosing and patient selection.[3][1][2]
Current Status Utility is limited by logistical challenges.A Phase II study of monotherapy in older, untreated AML patients is in progress. Also being studied in CD33-positive multiple myeloma.[1][2]

Mechanism of Action

Both agents function on the principle of targeted alpha therapy. The lintuzumab antibody specifically binds to the CD33 protein expressed on the surface of myeloid leukemia cells. Following binding, the attached radioisotope decays, emitting high-energy alpha particles. These particles have a short range in tissue, causing dense ionization and highly lethal double-strand DNA breaks in the targeted cancer cells, leading to apoptosis while minimizing damage to surrounding healthy tissues.[1][2][4]

The primary difference lies in the decay cascade. ²¹³Bi undergoes a single alpha decay. In contrast, ²²⁵Ac undergoes a series of four alpha decays, resulting in a higher cumulative dose of radiation delivered to the target cell per antibody conjugate.

cluster_Agent213 This compound (²¹³Bi-Lintuzumab) cluster_CompoundY Compound Y (²²⁵Ac-Lintuzumab) 213Bi ²¹³Bi alpha1 α-particle 213Bi->alpha1 46 min 209Tl ²⁰⁹Tl alpha1->209Tl 225Ac ²²⁵Ac alpha2 α 225Ac->alpha2 10 d 221Fr ²²¹Fr alpha3 α 221Fr->alpha3 4.9 min 217At ²¹⁷At alpha4 α 217At->alpha4 32 ms 213Bi_decay ²¹³Bi alpha5 α 213Bi_decay->alpha5 46 min 209Pb ²⁰⁹Pb alpha2->221Fr alpha3->217At alpha4->213Bi_decay alpha5->209Pb

Decay chains of ²¹³Bi and ²²⁵Ac.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate and compare agents like ²¹³Bi-Lintuzumab and ²²⁵Ac-Lintuzumab.

Radiosynthesis of Antibody-Radionuclide Conjugates

Objective: To stably chelate the radioisotope to the lintuzumab antibody.

Methodology:

  • Lintuzumab is conjugated with a bifunctional chelator, such as CHX-A''-DTPA.

  • The purified antibody-chelator conjugate is incubated with the radioisotope (²¹³Bi or ²²⁵Ac) in a suitable buffer (e.g., 0.2 M HCl for ²¹³Bi) at a specific temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).

  • The radiolabeled antibody is purified from unbound radioisotope using size-exclusion chromatography.

  • Radiochemical purity and integrity of the conjugate are assessed by methods such as instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC).

In Vitro Cytotoxicity Assay

Objective: To determine the dose-dependent cell-killing efficacy of the radiolabeled antibodies.

Methodology:

  • CD33-positive leukemia cells (e.g., HL-60) are seeded in 96-well plates.

  • Cells are treated with serial dilutions of ²¹³Bi-Lintuzumab, ²²⁵Ac-Lintuzumab, unlabeled lintuzumab (cold antibody), or an isotype control antibody conjugated with the radioisotope.

  • After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

In Vivo Murine Xenograft Model of AML

Objective: To evaluate the anti-tumor efficacy and safety of the radiolabeled antibodies in a living organism.

Methodology:

  • Immunocompromised mice (e.g., NOD/SCID) are intravenously or subcutaneously inoculated with CD33-positive human AML cells.

  • Once tumors are established or leukemia is disseminated, mice are randomized into treatment groups:

    • Vehicle control

    • ²¹³Bi-Lintuzumab

    • ²²⁵Ac-Lintuzumab

    • Unlabeled lintuzumab

    • Isotype control radiolabeled antibody

  • A single or fractionated dose of the respective treatment is administered intravenously.

  • Tumor volume is measured regularly for subcutaneous models. For disseminated models, disease progression is monitored by bioluminescence imaging (if cells are luciferase-tagged) and overall survival.

  • Toxicity is assessed by monitoring body weight, clinical signs, and hematological parameters.

Start AML Xenograft Model Inoculation Inoculate Immunocompromised Mice with CD33+ AML Cells Start->Inoculation Establishment Tumor Establishment / Leukemia Dissemination Inoculation->Establishment Randomization Randomize Mice into Treatment Groups Establishment->Randomization Treatment Administer Treatment Randomization->Treatment Groups: - Vehicle - ²¹³Bi-Lintuzumab - ²²⁵Ac-Lintuzumab - Controls Monitoring Monitor Tumor Growth, Survival, and Toxicity Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Workflow for in vivo efficacy studies.

Discussion and Future Perspectives

The primary advantage of This compound (²¹³Bi-Lintuzumab) lies in its demonstrated clinical activity and safety profile in early-phase trials.[1][2] However, its very short half-life is a significant logistical hurdle, necessitating co-location of the patient and a radionuclide generator, which restricts widespread clinical application.[1][2]

Compound Y (²²⁵Ac-Lintuzumab) emerges as a more promising agent for broader clinical development due to its longer half-life, which simplifies manufacturing and distribution. The cascade of four alpha emissions from each ²²⁵Ac atom theoretically provides a more potent cytotoxic effect at the cellular level. Clinical data, although still early, suggests significant anti-leukemic activity, even in challenging patient populations such as older, untreated AML patients.[1][2]

Future research should focus on head-to-head clinical trials to definitively compare the efficacy and long-term safety of these two agents. Optimization of dosing schedules, including fractionated dosing, for ²²⁵Ac-Lintuzumab is an important area of investigation.[1][2] Furthermore, exploring these targeted alpha therapies in other CD33-positive malignancies and in combination with other anticancer agents could expand their therapeutic potential. The development of more stable chelators and improved antibody engineering will also be crucial in advancing this class of therapeutics.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。